molecular formula C20H19N3O5 B2375043 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1797128-20-1

8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2375043
M. Wt: 381.388
InChI Key: SNORAROWFWXKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK1016790A and is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel.

Scientific Research Applications

Synthesis and Bio-Evaluation

A study conducted by Shah et al. (2016) involved the synthesis of novel derivatives related to 8-methoxy-2-oxo-2H-chromen-3-yl, which were evaluated for antimicrobial, antifungal, and antimalarial activities. This research demonstrates the compound's potential in developing treatments for various infections and diseases (Shah, Patel, Rajani, & Karia, 2016).

Synthesis and Characterization

Han et al. (2014) reported on the synthesis and characterization of derivatives of 7-methoxy-4-aryl-4H-chromene-3-carbonitrile. This study is significant for understanding the structural and chemical properties of compounds closely related to 8-methoxy-2H-chromen-2-one (Han, Du, Chen, & Zhao, 2014).

Antimicrobial Activity and Docking Studies

Research by Okasha et al. (2022) on the compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, which shares a core structure with 8-methoxy-2H-chromen-2-one, revealed significant antimicrobial activities and provided insights into molecular docking studies. This research adds to the understanding of the biological activities of such compounds (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).

FT-IR, Structural, and NLO Analysis

Halim and Ibrahim (2021) conducted a study on the novel compound 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazole[5,4-e]pyridine-2,10(3H)-dione, which is structurally similar to 8-methoxy-2H-chromen-2-one. Their research included FT-IR spectroscopy, vibrational spectral analysis, and an analysis of nonlinear optical properties, contributing to the understanding of the compound's physical and chemical characteristics (Halim & Ibrahim, 2021).

Antibacterial and Antioxidant Activities

Al-ayed (2011) studied the synthesis and evaluation of new derivatives of 4-hydroxy-2H-chromen-2-one for their antibacterial and antioxidant activities. This research is relevant for exploring the therapeutic potential of compounds related to 8-methoxy-2H-chromen-2-one (Al-ayed, 2011).

properties

IUPAC Name

8-methoxy-3-(4-pyridazin-3-yloxypiperidine-1-carbonyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-26-16-5-2-4-13-12-15(20(25)28-18(13)16)19(24)23-10-7-14(8-11-23)27-17-6-3-9-21-22-17/h2-6,9,12,14H,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNORAROWFWXKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one

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